2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride
Description
2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride is a dihydrochloride salt of a phenolic compound featuring a 4-aminopiperidine moiety. This structural framework is common in medicinal chemistry, where such compounds often serve as intermediates or active pharmaceutical ingredients (APIs) targeting receptors or enzymes .
Properties
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]phenol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)15;;/h1-4,11,15H,5-9,13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJUFMSNAKSBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride typically involves the reaction of 4-aminopiperidine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The following table summarizes key structural and physicochemical differences between 2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride and related compounds:
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| This compound (Target) | C₁₂H₁₈Cl₂N₂O (assumed) | Phenol group, 4-aminopiperidine | ~293 (calculated) | Polar, hydroxyl group for H-bonding |
| Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride | C₁₄H₂₀Cl₂N₂O₂ | Methyl ester, benzoate ring | 339.2 | Ester group increases lipophilicity |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇Cl₂N₃O | Pyridine ring, ketone | 292.2 | Ketone enhances reactivity |
| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | C₇H₁₆Cl₂N₂O | Piperidin-2-one, methyl group | 215.1 | Cyclic amide influences stability |
| 2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride | C₁₁H₁₄Cl₂N₄ | Nicotinonitrile, nitrile group | 202.3 (base) | Nitrile may enhance target binding |
Physicochemical Properties
- Melting Points and Solubility: While direct data for the target compound is unavailable, analogues with halogen or nitro substituents (e.g., ) show melting points ranging from 268–287°C, suggesting that substituent electronegativity significantly impacts thermal stability . The phenolic hydroxyl group in the target compound likely increases water solubility compared to methyl ester or nitrile derivatives .
- Synthetic Yield: Compounds with bulky substituents (e.g., bromine) in exhibit lower yields (67–81%), implying steric hindrance during synthesis. The target compound’s phenol group may require protective strategies to avoid side reactions .
Stability and Reactivity
- Hydrolysis Sensitivity: The methyl ester in ’s compound is prone to hydrolysis under basic conditions, whereas the phenol group in the target compound may oxidize or form conjugates in vivo .
- Solid-State Stability: Piperidinone derivatives () exhibit enhanced stability due to intramolecular hydrogen bonding, a feature absent in the target compound’s open-chain structure .
Biological Activity
Overview
2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride is a synthetic organic compound with the molecular formula C12H19ClN2O and a molecular weight of 242.75 g/mol. This compound has gained attention in various fields due to its potential biological activities, particularly in enzyme inhibition and receptor binding studies. Its applications extend to medicinal chemistry, where it is investigated for therapeutic effects against several diseases.
The synthesis of this compound typically involves the reaction of 4-aminopiperidine with benzyl chloride in the presence of a solvent such as ethanol or methanol, along with a base like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions. The compound can undergo various chemical transformations including oxidation, reduction, and substitution, which can be utilized to derive other useful derivatives.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. It modulates the activity of these targets, thereby influencing various biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, which could have implications for treating inflammatory diseases.
Biological Activity Data
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Inflammatory Disease Model : In a study involving animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. This suggests its potential utility in treating conditions like rheumatoid arthritis.
- Cancer Research : A case study demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, inducing apoptosis and inhibiting cell proliferation. This highlights its potential as an anticancer agent.
- Neuropharmacology : Investigations into its effects on neurotransmitter systems revealed that it could modulate synaptic transmission, indicating possible applications in treating neurological disorders.
Research Findings
Research has consistently indicated that this compound possesses notable biological activities:
- Enzyme Inhibition : Studies have shown that this compound effectively inhibits specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.
- Receptor Interaction : Its ability to bind selectively to certain receptors has been documented, suggesting potential applications in drug development targeting neurological and psychiatric conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
